molecular formula C8H5ClF2O3 B2539374 3-Chloro-5-(difluoromethoxy)benzoic acid CAS No. 433926-80-8

3-Chloro-5-(difluoromethoxy)benzoic acid

Cat. No.: B2539374
CAS No.: 433926-80-8
M. Wt: 222.57
InChI Key: WOQULMFOHBBORM-UHFFFAOYSA-N
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Description

3-Chloro-5-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5ClF2O3. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 3-position and a difluoromethoxy group at the 5-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(difluoromethoxy)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the processes likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as difluoromethoxy anions.

    Esterification: Reagents include alcohols and an acid catalyst, such as sulfuric acid.

Major Products

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(difluoromethoxy)benzoic acid is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the benzene ring.

Properties

IUPAC Name

3-chloro-5-(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQULMFOHBBORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Chloro-5-hydroxybenzoic acid (6.4 g, 37.2 mmol; see step (ii) above) dissolved in chloroform (200 mL) was transferred to a 500 mL three-necked round-bottomed flask fitted with a dry ice condenser and a gas inlet tube. Sodium hydroxide (100 mL, 5 M) was added and with vigorous stirring. Chlorodifluoromethane (Freon 22; 25 g, 290 mmol) was added portionwise through the gas inlet tube at ambient temperature. After 2 hours, the reaction was complete. Extractive work up gave 6.2 g, 28 mmol (yield: 75%) of the sub-title compound.
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75%

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